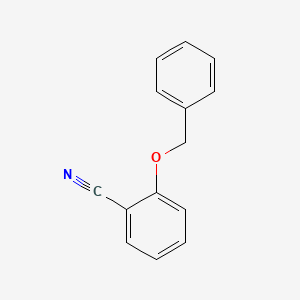

2-(Benzyloxy)benzonitrile

Description

BenchChem offers high-quality 2-(Benzyloxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHROPCMKBZZQJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366394 | |

| Record name | 2-(benzyloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74511-44-7 | |

| Record name | 2-(benzyloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Benzyloxy)benzonitrile CAS number 74511-44-7 properties

An In-Depth Technical Guide to 2-(Benzyloxy)benzonitrile (CAS: 74511-44-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)benzonitrile, identified by the CAS number 74511-44-7, is an aromatic organic compound that integrates a benzonitrile core with a benzyloxy substituent.[1][][3] This molecular architecture makes it a valuable and versatile intermediate in the landscape of organic synthesis. Its structural components—a reactive nitrile group, a stable ether linkage, and two aromatic rings—offer multiple avenues for chemical modification. For professionals in drug discovery and materials science, this compound serves as a pivotal building block for constructing more complex, high-value molecules. The "benzyloxy" pharmacophore is a recurring motif in medicinal chemistry, recognized for its role in modulating the biological activity of various scaffolds, including monoamine oxidase (MAO) inhibitors.[4] Similarly, the benzonitrile scaffold is a known pharmacophore present in a range of biologically active compounds, from antiviral agents to potential antitumor drugs.[5][6] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and potential applications, grounded in established chemical principles.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is foundational to its application in a laboratory setting. These characteristics dictate its behavior in different solvent systems, its stability, and the analytical methods best suited for its identification and quantification.

Physicochemical Properties

The key physicochemical properties of 2-(Benzyloxy)benzonitrile are summarized in the table below. These data are essential for planning reactions, purification procedures, and for ensuring proper storage and handling.

| Property | Value | Source(s) |

| CAS Number | 74511-44-7 | [1][3][7] |

| Molecular Formula | C₁₄H₁₁NO | [1][][3] |

| Molecular Weight | 209.24 g/mol | [1][] |

| IUPAC Name | 2-(phenylmethoxy)benzonitrile | [1] |

| Synonyms | 2-phenylmethoxybenzonitrile | [1] |

| Purity | Typically ≥98% | [3] |

| Storage | Room temperature, in a tightly closed container. | [3][8] |

Spectroscopic Signature Analysis

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. For 2-(Benzyloxy)benzonitrile, the expected data from key spectroscopic techniques are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different sets of protons. The benzylic methylene protons (-O-CH₂ -Ph) would typically appear as a sharp singlet between δ 5.0 and 5.5 ppm. The eleven aromatic protons on the two benzene rings would produce a complex series of multiplets in the aromatic region, generally between δ 6.9 and 7.8 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would reveal the unique carbon environments. The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the range of δ 115-120 ppm. The benzylic carbon (-O-C H₂-Ph) would likely appear around δ 70-75 ppm. The remaining twelve aromatic carbons would produce signals in the δ 110-160 ppm region.

-

IR (Infrared) Spectroscopy: The IR spectrum is a powerful tool for identifying functional groups. A sharp, strong absorption band between 2220-2240 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration. Additionally, characteristic C-O stretching bands for the aryl-alkyl ether linkage would be expected around 1250 cm⁻¹ and 1050 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

-

Mass Spectrometry (MS): In mass spectrometry, 2-(Benzyloxy)benzonitrile would show a molecular ion peak (M⁺) at m/z 209. Key fragmentation pathways would likely include the cleavage of the benzyl group, resulting in a highly stable tropylium cation at m/z 91, which is often the base peak.

Part 2: Synthesis, Reactivity, and Applications

The utility of 2-(Benzyloxy)benzonitrile stems from its synthetic accessibility and the versatile reactivity of its constituent functional groups.

Synthetic Protocols

The most direct and common method for preparing 2-(Benzyloxy)benzonitrile is via a Williamson ether synthesis. This reliable nucleophilic substitution reaction offers a high-yield pathway from readily available starting materials.

Sources

- 1. 2-(Benzyloxy)benzonitrile | C14H11NO | CID 2064024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 7. CAS 74511-44-7 | 4637-1-43 | MDL MFCD02257383 | 2-(Benzyloxy)benzonitrile | SynQuest Laboratories [synquestlabs.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide on the Physicochemical Properties of 2-Phenylmethoxybenzonitrile

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2-phenylmethoxybenzonitrile, also known as 2-(benzyloxy)benzonitrile.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a detailed understanding of this compound for their applications. The guide delves into its structural and molecular characteristics, thermal properties, solubility, and spectroscopic profile. Methodologies for experimental determination are detailed, ensuring scientific integrity and reproducibility.

Introduction: Understanding the Core Compound

2-Phenylmethoxybenzonitrile is an aromatic organic compound featuring a benzonitrile core substituted with a benzyloxy group at the ortho position.[1][2] This unique structural arrangement imparts specific chemical and physical properties that are of interest in various research and development applications, including its potential use as a building block in the synthesis of more complex molecules. A thorough characterization of its physicochemical properties is paramount for predicting its behavior in different chemical environments, ensuring its stability, and developing robust analytical methods.

Chemical Identity and Molecular Structure

A foundational understanding of 2-phenylmethoxybenzonitrile begins with its fundamental identifiers and structural attributes.

Nomenclature and Identifiers

-

Systematic IUPAC Name: 2-(phenylmethoxy)benzonitrile[1]

-

Molecular Weight: 209.24 g/mol [1]

-

InChI Key: CHROPCMKBZZQJH-UHFFFAOYSA-N[2]

Structural Representation

The molecular architecture consists of a benzene ring with a nitrile (-C≡N) group and a benzyloxy (-OCH₂C₆H₅) group attached to adjacent carbon atoms. This structure is crucial for its reactivity and intermolecular interactions.

Caption: 2D structure of 2-phenylmethoxybenzonitrile.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 2-phenylmethoxybenzonitrile. These values are critical for designing experiments, understanding its behavior in various matrices, and ensuring safe handling.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO | PubChem[1] |

| Molecular Weight | 209.24 g/mol | PubChem[1] |

| Appearance | Solid (based on related fluorinated compound) | CymitQuimica[3] |

| Purity | Typically ≥98% | CymitQuimica[2] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of 2-phenylmethoxybenzonitrile. Below are the expected spectral characteristics and methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzonitrile and benzyl rings, as well as a characteristic singlet for the methylene (-CH₂-) protons of the benzyloxy group.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the quaternary carbon of the nitrile group and the carbons of the two aromatic rings.

Hypothetical ¹H and ¹³C NMR Data for 2-phenylmethoxybenzonitrile: While specific experimental data for the title compound is sparse, data from related benzonitrile derivatives can provide expected chemical shift ranges.[4]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-phenylmethoxybenzonitrile in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, employ proton decoupling and a longer acquisition time due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

-

Key Vibrational Frequencies:

-

C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2260 cm⁻¹.

-

C-O-C Stretch: Asymmetric and symmetric stretching vibrations of the ether linkage will appear in the fingerprint region, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

-

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic nature of 2-phenylmethoxybenzonitrile suggests it will absorb in the UV region. For the parent compound, benzonitrile, absorption maxima are observed.[5]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 2-phenylmethoxybenzonitrile in a UV-transparent solvent (e.g., ethanol, acetonitrile). A typical concentration is in the micromolar range.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the spectrum over a range of approximately 200-400 nm, using the pure solvent as a blank.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known accurately.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of 2-phenylmethoxybenzonitrile and for monitoring reaction progress during its synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying components in a mixture. A reverse-phase method would be suitable for this compound.

Experimental Protocol: Reverse-Phase HPLC

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 column, and a pump capable of gradient elution.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid to improve peak shape.

-

Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

-

Analysis: Inject the sample and monitor the elution profile at a wavelength where the compound absorbs strongly (determined by UV-Vis spectroscopy). Purity can be assessed by the relative area of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds, providing both separation and structural information from the mass spectrum.

Experimental Protocol: GC-MS

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer. A non-polar or medium-polarity capillary column (e.g., DB-5ms) would be appropriate.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Analysis: Inject the sample into the heated inlet. The temperature program of the GC oven should be optimized to ensure good separation. The mass spectrometer will provide the mass-to-charge ratio of the fragmented ions, which is characteristic of the molecule's structure.

Caption: Workflow for chromatographic analysis.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability and phase behavior of the compound.

Experimental Protocol: DSC & TGA

-

Instrumentation: A DSC and a TGA instrument.

-

Sample Preparation: Accurately weigh a small amount (2-5 mg) of the sample into an aluminum pan.

-

DSC Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). This will reveal the melting point (as an endothermic peak) and any other phase transitions.

-

TGA Analysis: Heat the sample at a controlled rate under an inert atmosphere. This will determine the decomposition temperature, indicated by a significant loss of mass.

Safety and Handling

Based on information for related benzonitrile compounds, 2-phenylmethoxybenzonitrile should be handled with care. It may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[1][6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

-

Handling: Use in a well-ventilated area. Keep away from heat, sparks, and open flames.[7]

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.[7]

Conclusion

This technical guide has outlined the essential physicochemical properties of 2-phenylmethoxybenzonitrile and provided standardized protocols for their determination. A comprehensive understanding of these properties is critical for its effective application in research and development. The provided methodologies emphasize scientific rigor and reproducibility, forming a solid foundation for further investigation and utilization of this compound.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2064024, 2-(Benzyloxy)benzonitrile. [Link]

-

The Royal Society of Chemistry. (2014). Electronic Supplementary Information. [Link]

-

Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239. [Link]

-

MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

-

Biological Magnetic Resonance Bank. Benzonitrile at BMRB. [Link]

-

ResearchGate. (2019). Synthesis and Properties of Phthalonitriles with 2-Phenylphenoxy Groups and Corresponding Metallophthalocyanines. [Link]

-

ChemSynthesis. 2-[2-(methoxymethoxy)-2-propenyl]benzonitrile. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12548616, 2-Phenoxybenzonitrile. [Link]

-

NIST. 2-Benzyloxy-6-methoxybenzonitrile. [Link]

-

WebElements. Benzonitrile. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 177500503. [Link]

-

NIST. 2-Benzyloxy-6-methoxybenzonitrile Mass Spectrum. [Link]

-

SpectraBase. (Z)-2-(BUT-2'-ENYLOXY)-BENZONITRILE. [Link]

-

National Center for Biotechnology Information. (2022). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. [Link]

-

ACS Omega. (2022). Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations. [Link]

-

NIST. Benzonitrile UV/Visible spectrum. [Link]

-

ResearchGate. (2020). UV‐vis spectroscopy in water and benzonitrile. [Link]

-

ResearchGate. (2023). IR spectrum of benzonitrile in the range 500–4000 c m − 1. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10856342, 2-Benzylbenzonitrile. [Link]

-

Wikipedia. Benzonitrile. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 154049000, 2-(Aminomethyl)-3-phenylmethoxybenzonitrile. [Link]

-

PubMed. (2011). Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, in silica mesopores and measurement of its molecular mobility by solid-state (13)C NMR spectroscopy. [Link]

Sources

- 1. 2-(Benzyloxy)benzonitrile | C14H11NO | CID 2064024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Benzyloxy)benzonitrile | CymitQuimica [cymitquimica.com]

- 3. 2-(Benzyloxy)- 5-fluorobenzonitrile Supplier in Mumbai, 2-(Benzyloxy)- 5-fluorobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]

- 4. rsc.org [rsc.org]

- 5. Benzonitrile [webbook.nist.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

2-(Benzyloxy)benzonitrile molecular structure and weight

An In-Depth Technical Guide to 2-(Benzyloxy)benzonitrile: Molecular Structure, Properties, and Synthetic Applications

Introduction

2-(Benzyloxy)benzonitrile is an aromatic organic compound distinguished by a benzonitrile core functionalized with a benzyloxy group at the ortho-position. This molecular architecture makes it a valuable and versatile intermediate in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The strategic placement of the electron-withdrawing nitrile group and the bulky, ether-linked benzyl group imparts a unique combination of reactivity and physicochemical properties.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delves into the core molecular characteristics of 2-(Benzyloxy)benzonitrile, provides detailed protocols for its synthesis and characterization, and explores its applications, particularly as a scaffold in the design of biologically active molecules. The narrative emphasizes the causal relationships behind experimental choices, grounding theoretical knowledge in practical, field-proven insights.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and inherent chemical properties of 2-(Benzyloxy)benzonitrile is fundamental to its application. These characteristics govern its reactivity, solubility, and potential for interaction with biological systems.

Molecular Identity

The compound is unambiguously identified by its structural and chemical descriptors.

The structure consists of a benzene ring substituted at the C1 position with a nitrile functional group (-C≡N) and at the C2 position with a benzyloxy group (-O-CH₂-C₆H₅).

Physicochemical Properties

The physicochemical profile of a compound is critical for predicting its behavior in both chemical reactions and biological environments. The properties of 2-(Benzyloxy)benzonitrile suggest its utility as a scaffold in drug discovery, where lipophilicity and hydrogen bonding potential are key design parameters.

| Property | Value | Source |

| Molecular Weight | 209.24 g/mol | [1] |

| Predicted XLogP3 | 3.5 | [4] |

| Topological Polar Surface Area (TPSA) | 33 Ų | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 (Oxygen and Nitrile Nitrogen) | [4] |

| Rotatable Bond Count | 3 | [4] |

-

Expertise & Experience Insight : The XLogP3 value of 3.5 indicates significant lipophilicity, suggesting the molecule may readily cross biological membranes. The two hydrogen bond acceptors (the ether oxygen and the nitrile nitrogen) provide specific points for interaction with biological targets like enzyme active sites, while the absence of donors limits potential hydrogen-bonding conflicts. The three rotatable bonds in the benzyloxy group allow for conformational flexibility, which can be crucial for achieving an optimal binding pose with a target protein.

Part 2: Synthesis and Characterization

The synthesis of 2-(Benzyloxy)benzonitrile is most efficiently achieved via the Williamson ether synthesis, a robust and widely adopted method for forming ethers.

Synthetic Strategy: Williamson Ether Synthesis

This reaction proceeds via an Sₙ2 mechanism. The core principle involves the deprotonation of a weakly acidic hydroxyl group (from 2-cyanophenol) by a mild base to form a potent nucleophile (a phenoxide). This phenoxide then attacks an electrophilic carbon atom of a benzyl halide, displacing the halide and forming the desired ether linkage.

-

Causality Behind Experimental Choices :

-

Substrates : 2-Cyanophenol is chosen for its acidic phenolic proton. Benzyl bromide or benzyl chloride serves as the benzyl source; benzyl bromide is often more reactive.

-

Base : Anhydrous potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phenol but not so strong as to cause side reactions. Its insolubility in the solvent provides a solid-liquid phase transfer system that drives the reaction to completion.

-

Solvent : A polar aprotic solvent like N,N-Dimethylformamide (DMF) is selected because it effectively solvates the potassium cation while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thus accelerating the rate of the Sₙ2 reaction.[5]

-

Detailed Experimental Protocol

The following protocol is adapted from a generalized procedure for the synthesis of 2-aryloxymethylbenzonitriles.[5]

-

Reagent Preparation : To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-cyanophenol (0.10 mol), anhydrous potassium carbonate (0.11 mol), and 100 mL of N,N-Dimethylformamide (DMF).

-

Addition of Alkylating Agent : Slowly add benzyl chloride (0.103 mol) to the stirring mixture at room temperature. A slight excess of the benzyl halide ensures the complete consumption of the limiting 2-cyanophenol.

-

Reaction Execution : Heat the reaction mixture with vigorous stirring to 110 °C. Maintain this temperature for approximately 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation : After the reaction is complete, cool the mixture to below 40 °C. Pour the reaction mixture into 500 mL of cold water while stirring. The product will precipitate as a solid.

-

Purification : Collect the crude product by vacuum filtration. Wash the solid thoroughly with water to remove DMF and inorganic salts. Dry the product in a vacuum oven at 40 °C. For analytically pure samples, recrystallize from aqueous ethanol.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the Williamson ether synthesis of 2-(Benzyloxy)benzonitrile.

Caption: Workflow for the synthesis of 2-(Benzyloxy)benzonitrile.

Spectroscopic Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals. A characteristic singlet for the two benzylic protons (-O-CH₂-) should appear around δ 5.0-5.3 ppm.[4][5] The aromatic protons from both benzene rings will appear as a complex series of multiplets in the δ 7.0-7.7 ppm region.[5]

-

IR Spectroscopy : The infrared spectrum provides key functional group information. A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected in the range of 2220-2260 cm⁻¹.[6] Additional peaks corresponding to C-O ether stretching and aromatic C-H stretching will also be present.

-

Mass Spectrometry : Electron impact mass spectrometry (EI-MS) should show a prominent molecular ion peak (M⁺) at m/z = 209, corresponding to the molecular weight of the compound.[5]

Part 3: Applications in Research and Drug Development

2-(Benzyloxy)benzonitrile is not typically an end-product therapeutic agent but rather a crucial building block. Its value lies in the synthetic versatility of its functional groups and the proven pharmacological importance of its constituent moieties.

Role as a Versatile Chemical Intermediate

The compound is commercially available as a "Protein Degrader Building Block," signifying its utility in the synthesis of complex molecules like Proteolysis-Targeting Chimeras (PROTACs).[3] The nitrile group is a key handle for further chemical transformations:

-

It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid.

-

It can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄).

This dual reactivity allows for its incorporation into a wide array of larger, more complex molecular frameworks.

The Benzonitrile Moiety in Medicinal Chemistry

The benzonitrile group is considered a "privileged scaffold" in drug design.[7] It frequently serves as a bioisostere for other functional groups, mimicking their size and electronic properties while offering improved metabolic stability or binding affinity. Its nitrogen atom is an effective hydrogen bond acceptor, enabling strong interactions with biological targets.[7] Benzonitrile derivatives have demonstrated broad therapeutic potential, with applications in oncology, virology, and microbiology.[7][8]

The Benzyloxy Pharmacophore in Neurotherapeutics

The benzyloxy moiety is a recognized pharmacophore, particularly in the design of inhibitors for neurological targets. Research has highlighted the pivotal role of the benzyloxy group in scaffolds designed as Monoamine Oxidase (MAO) inhibitors.[9] MAO inhibitors are used to treat depression and neurodegenerative disorders like Parkinson's disease. The benzyloxy group often contributes to potent and selective binding within the active site of the MAO-A or MAO-B enzymes.[9]

Part 4: Safety and Handling

As a laboratory chemical, 2-(Benzyloxy)benzonitrile requires careful handling to minimize risk to personnel.

-

Hazard Identification : According to the Globally Harmonized System (GHS), this compound is classified as hazardous. It may be harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation or damage.[1]

-

Handling Precautions :

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[10]

-

Ventilation : Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11]

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[10]

-

-

First Aid Measures :

-

Skin Contact : Immediately wash the affected area with plenty of soap and water.[10]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion : If swallowed, rinse mouth and call a poison control center or doctor immediately.

-

References

-

PubChem. (n.d.). 2-(Benzyloxy)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-benzyloxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

IndiaMART. (n.d.). 2-(Benzyloxy)- 5-fluorobenzonitrile. IndiaMART InterMESH Ltd. Retrieved from [Link]

-

NIST. (n.d.). 2-Benzyloxy-6-methoxybenzonitrile. National Institute of Standards and Technology. Retrieved from [Link]

-

Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. (n.d.). E-Journal of Chemistry. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(Benzyloxy)benzonitrile. Cole-Parmer. Retrieved from [Link]

-

Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (2017). Oriental Journal of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Benzylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Benzyloxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. (2022). Archiv der Pharmazie. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2-(Benzyloxy)benzonitrile, min 98%, 1 gram. CP Lab Safety. Retrieved from [Link]

- Google Patents. (n.d.). WO2003097582A2 - Synthese de benzonitriles et de benzimidates.

- Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.

-

Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2017). RSC Advances. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-[N-benzyl-N-(prop-2'-enyl)amino]benzonitrile. Wiley-VCH. Retrieved from [Link]

- Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.

Sources

- 1. 2-(Benzyloxy)benzonitrile | C14H11NO | CID 2064024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Benzyloxy)benzonitrile | CymitQuimica [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 9. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Solubility of 2-(Benzyloxy)benzonitrile in Organic Solvents

For researchers, medicinal chemists, and formulation scientists, understanding the solubility of a compound is a cornerstone of successful drug development and chemical synthesis.[1] Poor solubility can create significant roadblocks, leading to challenges in formulation, reduced bioavailability, and unreliable results in biological assays.[1] This guide provides a comprehensive technical overview of the solubility of 2-(Benzyloxy)benzonitrile, a key intermediate in the synthesis of various organic molecules. While specific experimental solubility data for this compound is not extensively documented in public literature, this paper will construct a robust predictive framework based on its molecular structure and provide detailed methodologies for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

2-(Benzyloxy)benzonitrile possesses a molecular structure that imparts a nuanced solubility behavior. Its key physicochemical properties, as detailed by PubChem, are summarized in Table 1.[2][3]

Table 1: Physicochemical Properties of 2-(Benzyloxy)benzonitrile

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO | [2][3] |

| Molecular Weight | 209.24 g/mol | [2] |

| IUPAC Name | 2-phenylmethoxybenzonitrile | [2] |

| CAS Number | 74511-44-7 | [2][3] |

The solubility of this compound is primarily dictated by the interplay of its constituent functional groups: the polar nitrile group and the largely nonpolar benzyloxy substituent.[4] The nitrile group (-C≡N) can act as a hydrogen bond acceptor, which can promote solubility in polar solvents.[1] Conversely, the bulky and nonpolar benzyloxy group, consisting of two benzene rings, will favor solubility in nonpolar organic solvents.[4]

Based on these structural characteristics and drawing comparisons with the parent compound, benzonitrile, a predicted solubility profile for 2-(Benzyloxy)benzonitrile in a range of common organic solvents is presented in Table 2. Benzonitrile itself is miscible with or very soluble in many common organic solvents like ethanol, acetone, and benzene.[5][6] The addition of the benzyloxy group is expected to further enhance its solubility in nonpolar solvents while potentially slightly reducing its affinity for highly polar solvents compared to smaller benzonitrile derivatives.

Table 2: Predicted Qualitative Solubility of 2-(Benzyloxy)benzonitrile in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low to Moderate | The large aromatic structure will have some affinity for nonpolar solvents, but the polar nitrile group may limit high solubility. |

| Toluene | Aromatic, Nonpolar | High | The aromatic nature of toluene will interact favorably with the two benzene rings of the solute. |

| Dichloromethane | Halogenated, Moderately Polar | High | Dichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds. |

| Chloroform | Halogenated, Moderately Polar | High | Similar to dichloromethane, chloroform is an effective solvent for many organic molecules. |

| Ethyl Acetate | Ester, Moderately Polar | High | The ester group can interact with the polar nitrile, while the ethyl group provides nonpolar character. |

| Acetone | Ketone, Polar Aprotic | High | Acetone is a strong polar aprotic solvent that can act as a hydrogen bond acceptor for the nitrile group. |

| Ethanol | Alcohol, Polar Protic | Moderate to High | The hydroxyl group of ethanol can interact with the nitrile group, but the overall polarity may be less favorable than aprotic polar solvents. |

| Methanol | Alcohol, Polar Protic | Moderate | Similar to ethanol, but its higher polarity may make it a slightly less effective solvent for this largely nonpolar molecule. |

| Dimethylformamide (DMF) | Amide, Polar Aprotic | Very High | DMF is a powerful polar aprotic solvent that should readily dissolve the compound. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide, Polar Aprotic | Very High | DMSO is another strong polar aprotic solvent, often used for compounds with poor solubility. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain definitive solubility data, an experimental approach is necessary. The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[7] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.[7]

Causality Behind Experimental Choices

The protocol detailed below is designed to ensure the accurate and reproducible determination of the thermodynamic solubility of 2-(Benzyloxy)benzonitrile. Each step is grounded in established scientific principles:

-

Excess Solid: The addition of an excess of the solid compound is crucial to ensure that the final solution is truly saturated. This creates a state of dynamic equilibrium where the rate of dissolution equals the rate of precipitation.[8]

-

Constant Temperature: Solubility is a temperature-dependent property.[8] Maintaining a constant temperature in a thermostatted environment is essential for obtaining reproducible results.

-

Agitation: Continuous agitation ensures that the entire volume of the solvent is in contact with the solid, facilitating the dissolution process and accelerating the attainment of equilibrium.

-

Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. For many organic compounds, this can take 24 to 72 hours.[9] Preliminary experiments are often conducted to determine the optimal equilibration time for a specific compound-solvent system.

-

Phase Separation: After equilibration, the undissolved solid must be completely removed from the solution without altering the concentration of the dissolved solute. This is typically achieved through centrifugation followed by filtration through a fine-pore filter.

-

Quantitative Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Detailed Step-by-Step Protocol

The following is a detailed protocol for determining the solubility of 2-(Benzyloxy)benzonitrile in an organic solvent using the shake-flask method:

Materials:

-

2-(Benzyloxy)benzonitrile (solid)

-

Selected organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, DMF, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a suitable column and detector (or a UV-Vis spectrophotometer)

Procedure:

-

Preparation of Vials: Add an excess amount of solid 2-(Benzyloxy)benzonitrile to several glass vials. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Addition of Solvent: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a predetermined time (e.g., 48 hours).

-

Phase Separation: After the equilibration period, remove the vials from the shaker and let them stand to allow the excess solid to settle.

-

Centrifugation: Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to further pellet the undissolved solid.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.

-

Sample Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of 2-(Benzyloxy)benzonitrile.

-

Calculation: Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the key steps in the shake-flask solubility determination workflow.

Caption: Key factors influencing the solubility of 2-(Benzyloxy)benzonitrile.

Conclusion

While quantitative solubility data for 2-(Benzyloxy)benzonitrile in various organic solvents is not readily found in the literature, a systematic approach based on its physicochemical properties allows for a reliable prediction of its solubility profile. The presence of both polar and nonpolar moieties suggests that it will be soluble in a wide range of organic solvents, with a particular affinity for aromatic and polar aprotic solvents. For drug development and process chemistry applications, it is imperative to determine the thermodynamic solubility experimentally. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for obtaining such critical data, ensuring the foundation for successful formulation and synthesis endeavors.

References

-

Chemical Substances. (n.d.). benzonitrile. [Link]

-

Wikipedia. (2023, December 1). Solubility equilibrium. [Link]

-

TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?. [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

- Al-Ghabeish, M., & Al-Aani, H. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 176, 112798.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2064024, 2-(Benzyloxy)benzonitrile. [Link]

-

ATAMAN KIMYA. (n.d.). BENZONITRILE. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvent: benzonitrile. [Link]

-

Wikipedia. (2023, November 28). Benzonitrile. [Link]

-

Quora. (2017, June 24). How to determine the solubility of organic compounds. [Link]

-

ScienceMadness Wiki. (2020, February 2). Benzonitrile. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(Benzyloxy)benzonitrile | C14H11NO | CID 2064024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Benzyloxy)benzonitrile | CymitQuimica [cymitquimica.com]

- 4. tutorchase.com [tutorchase.com]

- 5. benzonitrile [chemister.ru]

- 6. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]

- 7. Sixty Solvents [chem.rochester.edu]

- 8. Review of the cosolvency models for predicting solubility in solvent mixtures: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

The Strategic deployment of 2-(Benzyloxy)benzonitrile in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Confluence of Two Privileged Scaffolds

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the myriad of chemical motifs, the benzonitrile and benzyloxy functionalities stand out as privileged scaffolds, frequently incorporated into a diverse array of biologically active compounds.[1][2] The benzonitrile group, with its unique electronic properties, often serves as a bioisostere for other functional groups and can participate in crucial hydrogen bonding interactions with biological targets.[1] Concurrently, the benzyloxy moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates, contributing to favorable pharmacokinetic and pharmacodynamic profiles.[3]

This technical guide delves into the potential applications of a molecule that synergistically combines these two key features: 2-(Benzyloxy)benzonitrile . We will explore its synthesis, its role as a versatile intermediate, and its potential as a launchpad for the discovery of next-generation therapeutics, with a particular focus on its conversion to bioactive benzamides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their medicinal chemistry programs.

Physicochemical Properties of 2-(Benzyloxy)benzonitrile

A foundational understanding of the physicochemical properties of 2-(Benzyloxy)benzonitrile is essential for its effective utilization in synthetic and medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO | [4] |

| Molecular Weight | 209.24 g/mol | [4] |

| CAS Number | 74511-44-7 | [4] |

| Appearance | Solid | [5] |

| Predicted XLogP3 | 3.5 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 3 | [6] |

Synthesis of the Core Scaffold: 2-(Benzyloxy)benzonitrile

The most direct and widely applicable method for the synthesis of 2-(Benzyloxy)benzonitrile is the Williamson ether synthesis.[7][8] This venerable yet highly effective SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. In this case, 2-cyanophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then displaces a halide from a benzyl halide.

Caption: General scheme for the Williamson ether synthesis of 2-(Benzyloxy)benzonitrile.

Experimental Protocol: Synthesis of 2-(Benzyloxy)benzonitrile

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis.[5][9]

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-cyanophenol (1.0 eq) and a suitable polar aprotic solvent such as anhydrous dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a slight excess of a suitable base, such as anhydrous potassium carbonate (1.1-1.5 eq) or sodium hydride (1.1 eq), in portions with stirring. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Benzyl Halide Addition: Slowly add benzyl bromide or benzyl chloride (1.0-1.1 eq) to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to 50-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to afford pure 2-(Benzyloxy)benzonitrile.

Medicinal Chemistry Applications: A Gateway to Bioactive Benzamides

While 2-(Benzyloxy)benzonitrile itself has not been extensively profiled for direct biological activity, its true potential in medicinal chemistry lies in its role as a versatile precursor to a range of bioactive molecules, most notably 2-(benzyloxy)benzamides. The nitrile group can be readily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide, which can then be further elaborated.[10][11]

Caption: Synthetic pathways from 2-(Benzyloxy)benzonitrile to bioactive benzamides.

Application I: Potent and Selective TRPM8 Antagonists

The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel is a well-validated target for the treatment of pain associated with cold stimuli, such as neuropathic pain and cold allodynia.[2][12] A series of 2-(benzyloxy)benzamides have been identified as potent and selective antagonists of the TRPM8 channel.[6][13] These compounds were discovered through library synthesis and demonstrate the therapeutic potential of this scaffold.

| Compound | Structure | TRPM8 Antagonism (IC₅₀) |

| Lead Compound | N-(4-(tert-butyl)phenyl)-2-(benzyloxy)benzamide | ~100 nM |

| Optimized Analog | (R)-N-(1-(3-cyanopyridin-2-yl)piperidin-3-yl)-2-(benzyloxy)benzamide | <10 nM |

The synthesis of these antagonists typically involves the coupling of 2-(benzyloxy)benzoic acid (derived from the hydrolysis of 2-(benzyloxy)benzonitrile) with a desired amine.

Application II: Neuroprotective Agents for Ischemic Stroke

Aberrant activation of N-methyl-D-aspartate receptors (NMDARs) and the subsequent overactivation of neuronal nitric oxide synthase (nNOS) are key pathological events in the neuronal damage caused by ischemic stroke.[14] Disrupting the protein-protein interaction between postsynaptic density protein 95 (PSD95) and nNOS is a promising therapeutic strategy. Recently, a series of novel 2-(benzyloxy)benzamide derivatives have been discovered as potent inhibitors of this interaction, exhibiting significant neuroprotective effects.[6][14]

A lead compound from this series, designated LY836, demonstrated excellent neuroprotective activity in primary cortical neurons and favorable pharmacokinetic properties.[1]

Caption: Mechanism of neuroprotection by 2-(benzyloxy)benzamide derivatives.

Experimental Protocol: From Nitrile to Bioactive Benzamide (A Representative Pathway)

This protocol outlines the conversion of 2-(Benzyloxy)benzonitrile to a representative bioactive benzamide via a two-step process.

Step 1: Hydrolysis to 2-(Benzyloxy)benzoic Acid [10]

-

Reaction Setup: In a round-bottom flask, suspend 2-(Benzyloxy)benzonitrile (1.0 eq) in a mixture of ethanol and a 10-20% aqueous solution of sodium hydroxide or potassium hydroxide.

-

Reflux: Heat the mixture to reflux and maintain for 4-12 hours, monitoring the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 2-(Benzyloxy)benzoic acid.

Step 2: Amide Coupling to form a Bioactive Benzamide [14]

-

Acid Activation: Dissolve 2-(Benzyloxy)benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or DMF. Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq) and stir at room temperature for 30 minutes.

-

Amine Addition: Add the desired amine (1.0-1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

-

Reaction Progression: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by flash column chromatography to obtain the final bioactive benzamide derivative.

Conclusion and Future Perspectives

2-(Benzyloxy)benzonitrile represents a strategically valuable and readily accessible building block for medicinal chemistry. Its straightforward synthesis and facile conversion to the corresponding carboxylic acid and amide open a gateway to a diverse chemical space. The demonstrated success in developing potent TRPM8 antagonists and neuroprotective agents from the 2-(benzyloxy)benzamide core underscores the therapeutic potential of this scaffold. Future explorations could involve the use of 2-(benzyloxy)benzonitrile in the synthesis of other heterocyclic systems or as a fragment in fragment-based drug discovery campaigns. The confluence of the benzonitrile and benzyloxy motifs in this single, versatile molecule ensures its continued relevance in the quest for novel and effective medicines.

References

-

Brown, A., et al. (2013). Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(22), 6118-6122. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2064024, 2-(Benzyloxy)benzonitrile. Retrieved from [Link]

-

European Molecular Biology Laboratory. (n.d.). ChEMBL. Document: Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. (CHEMBL2439990). Retrieved from [Link]

-

Zhao, Y., et al. (2024). N-Benzyl, N-phenethyl and N-benzyloxybenzamide derivatives inhibit amyloid-beta (Aβ42) aggregation and mitigate Aβ42-induced neurotoxicity. ResearchGate. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chen, W., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry, 263, 115871. [Link]

-

Andrews, M. D., et al. (2015). Design and Optimization of Benzimidazole-Containing Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists. Journal of Medicinal Chemistry, 58(1), 423-437. [Link]

-

Player, M. R., et al. (2014). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters, 5(11), 1236-1241. [Link]

-

Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356. [Link]

-

Ordóñez, C., et al. (2023). Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives. Open Exploration. [Link]

- Bergeron, R. J., et al. (2005). Synthesis of benzonitriles from substituted benzoic acid.

- Google Patents. (n.d.).

-

Chen, W., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. Semantic Scholar. [Link]

-

Allen. (n.d.). How would you convert the following into benzoic acid? Benzonitrile. Retrieved from [Link]

-

Iwanami, S., et al. (1981). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Journal of Medicinal Chemistry, 24(10), 1224-1230. [Link]

-

Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid... Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. | Semantic Scholar [semanticscholar.org]

- 4. asianpubs.org [asianpubs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. byjus.com [byjus.com]

- 9. gold-chemistry.org [gold-chemistry.org]

- 10. How would you convert the following into benzoic acid? Benzonitrile [allen.in]

- 11. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Document: Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. (CHEMBL2439990) - ChEMBL [ebi.ac.uk]

- 14. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 2-(Benzyloxy)benzonitrile in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Benzyloxy)benzonitrile stands as a pivotal building block in the synthetic chemist's arsenal, offering a unique combination of a masked phenol and a versatile nitrile functionality. The strategic placement of the benzyloxy protecting group on the 2-position of the benzonitrile scaffold provides a latent hydroxyl group that can be unveiled at a later synthetic stage, while the nitrile group serves as a linchpin for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This technical guide delves into the core synthetic strategies involving 2-(benzyloxy)benzonitrile, providing field-proven insights into its preparation, reactivity, and application in the construction of complex molecular architectures, particularly medicinally relevant heterocyclic frameworks such as dibenzo[b,f]oxepines and phenanthridines. Detailed experimental protocols, mechanistic considerations, and visual guides are presented to empower researchers in leveraging the full potential of this versatile synthetic intermediate.

Introduction: The Architectural Advantage of 2-(Benzyloxy)benzonitrile

In the intricate world of organic synthesis, the concept of protecting groups is fundamental to achieving selectivity and efficiency in multi-step sequences. 2-(Benzyloxy)benzonitrile masterfully embodies this principle. The benzyl ether linkage provides robust protection for the phenolic hydroxyl group under a wide range of reaction conditions, yet it can be cleaved selectively, often through mild catalytic hydrogenation.[1] This allows for the unmasking of the phenol at a desired point in a synthetic route, enabling subsequent transformations.

Simultaneously, the nitrile group at the 2-position acts as a powerful functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in a myriad of cycloaddition and transition-metal-catalyzed cross-coupling reactions. This dual functionality makes 2-(Benzyloxy)benzonitrile a highly strategic starting material for the synthesis of complex molecules where precise control over reactivity is paramount.

Synthesis of 2-(Benzyloxy)benzonitrile: A Practical Approach

The most common and efficient method for the preparation of 2-(Benzyloxy)benzonitrile is the Williamson ether synthesis, a classic yet reliable S(_N)2 reaction.[2] This involves the reaction of a phenoxide, generated from 2-hydroxybenzonitrile (also known as 2-cyanophenol), with benzyl halide.[3][4]

Core Synthesis Pathway: Williamson Ether Synthesis

Caption: Williamson Ether Synthesis of 2-(Benzyloxy)benzonitrile.

Experimental Protocol: Synthesis of 2-(Benzyloxy)benzonitrile

Materials:

-

2-Hydroxybenzonitrile

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a stirred solution of 2-hydroxybenzonitrile (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

-

Heat the reaction to 80 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-(benzyloxy)benzonitrile as a white solid.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 2-Hydroxybenzonitrile | 119.12 | 1.0 |

| Benzyl bromide | 171.04 | 1.1 |

| Potassium carbonate | 138.21 | 1.5 |

Key Synthetic Transformations and Applications

The true value of 2-(benzyloxy)benzonitrile is realized in its ability to serve as a precursor to a variety of complex and medicinally important heterocyclic systems.

Synthesis of Dibenzo[b,f]oxepine Scaffolds

Dibenzo[b,f]oxepines are a class of tricyclic compounds that form the core of several neurologically active drugs.[5][6] A powerful strategy for their synthesis involves the intramolecular cyclization of derivatives of 2-(benzyloxy)benzonitrile.

Caption: Intramolecular Cyclization to form Dibenzo[b,f]oxepines.

A common approach involves the introduction of a suitable electrophilic center on the benzyl group, followed by a base-mediated intramolecular cyclization. Alternatively, an intramolecular Friedel-Crafts type reaction can be employed.

Experimental Protocol: Synthesis of Dibenzo[b,f]oxepine-10-carbonitrile

This protocol outlines a general strategy for the synthesis of the dibenzo[b,f]oxepine core via an intramolecular cyclization of a suitably functionalized 2-aryloxybenzonitrile, which can be derived from 2-(benzyloxy)benzonitrile.[7]

Materials:

-

2-(2-Formylbenzyloxy)benzonitrile (prepared from 2-(benzyloxy)benzonitrile)

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Add 2-(2-formylbenzyloxy)benzonitrile (1.0 eq.) to polyphosphoric acid at 80 °C with vigorous stirring.

-

Heat the reaction mixture to 120-140 °C and monitor by TLC.

-

Upon completion, cool the reaction mixture and carefully quench with ice-water.

-

Neutralize the mixture with saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield dibenzo[b,f]oxepine-10-carbonitrile.

Palladium-Catalyzed Cross-Coupling Reactions: Access to Biaryl Scaffolds

The benzonitrile moiety can participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures.[8] These motifs are prevalent in pharmaceuticals and advanced materials.

Caption: Suzuki-Miyaura Coupling of 2-(Benzyloxy)benzonitrile.

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-(Benzyloxy)aryl Halide

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide, which can be a derivative of 2-(benzyloxy)benzonitrile.[9]

Materials:

-

2-(Benzyloxy)-X-bromobenzonitrile (where X is a position on the benzonitrile ring)

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene and Water (as solvent mixture)

Procedure:

-

In a reaction vessel, combine 2-(benzyloxy)-X-bromobenzonitrile (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).

-

Add a mixture of toluene and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 90-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired biaryl product.

Synthesis of Phenanthridines

Phenanthridines are a class of nitrogen-containing polycyclic aromatic compounds with a broad spectrum of biological activities, including antitumor and antiviral properties.[10][11] 2-(Benzyloxy)benzonitrile can serve as a key precursor for the construction of the phenanthridine core.

A plausible synthetic route involves the conversion of the nitrile group to an amine, followed by a Pictet-Spengler or Bischler-Napieralski type cyclization. A more direct approach could involve a palladium-catalyzed annulation reaction.

The Crucial Step: Deprotection of the Benzyl Group

The utility of 2-(benzyloxy)benzonitrile as a building block is contingent on the ability to selectively remove the benzyl protecting group to unmask the phenol.

Deprotection Strategies

Caption: Common Methods for Benzyl Ether Deprotection.

Catalytic Hydrogenolysis: This is the most common and often the mildest method for benzyl ether cleavage.[1] It involves treating the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. A key consideration is the potential for concomitant reduction of other functional groups, such as the nitrile.[12]

Lewis Acid Cleavage: Strong Lewis acids like boron tribromide (BBr₃) can effectively cleave benzyl ethers, particularly at low temperatures.[12] However, this method is harsh and may not be compatible with acid-sensitive functional groups.

Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers, especially those with electron-donating groups on the benzyl ring (like a p-methoxybenzyl ether).[13]

Experimental Protocol: Debenzylation via Catalytic Hydrogenolysis

Materials:

-

2-(Benzyloxy)benzonitrile derivative

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethyl acetate (EtOAc)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the 2-(benzyloxy)benzonitrile derivative in a suitable solvent (e.g., methanol or ethyl acetate) in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

-

Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with hydrogen or a dedicated hydrogenation apparatus).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected 2-hydroxybenzonitrile derivative.

Safety and Handling

2-(Benzyloxy)benzonitrile should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.[4] All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

2-(Benzyloxy)benzonitrile is a highly valuable and versatile building block in organic synthesis. Its unique combination of a protected phenol and a reactive nitrile group allows for a wide range of synthetic manipulations, providing access to complex and medicinally relevant heterocyclic scaffolds. By understanding the key synthetic transformations and deprotection strategies outlined in this guide, researchers can effectively harness the potential of this important intermediate to advance their synthetic endeavors in drug discovery and materials science.

References

- BenchChem. (2025).

- BenchChem. (2025). Technical Support Center: 2-(Benzyloxy)-3-methylbenzonitrile.

- BenchChem. (2025).

- CymitQuimica. (n.d.). Safety Data Sheet - 2-Benzyloxy-5-fluoro-benzonitrile.

- BenchChem. (2025). literature review on 2-Hydroxybenzonitrile synthesis.

- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.

- Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668.

- Organic Syntheses. (n.d.).

- National Center for Biotechnology Information. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.

- Tumir, L.-M., Radić Stojković, M., & Piantanida, I. (2014). Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. Beilstein Journal of Organic Chemistry, 10, 2930–2954.

- Beilstein Journals. (n.d.).

- ResearchGate. (n.d.).

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (n.d.).

- Williamson Ether Synthesis. (n.d.).

- Liu, P., & Houk, K. N. (2017). Mechanism and Origins of Ligand-Controlled Stereoselectivity of Ni-Catalyzed Suzuki-Miyaura Coupling with Benzylic Esters: A Computational Study. Journal of the American Chemical Society, 139(39), 13644–13647.

- National Center for Biotechnology Information. (n.d.).

- O-Alkylation. (n.d.). Alcohol to Ether using Williamson synthesis.

- Chemical Synthesis Database. (n.d.). dibenzo[b,f]oxepine-10-carbonitrile.

- Wang, Y., Wu, Y.-D., & Dong, D. (2012). Quantum chemical study on the mechanism of intramolecular cyclization of 2-benzyloxyphenyl trimethylsilyl ketone to give the benzofuran derivatives. Journal of Physical Organic Chemistry, 25(1), 54–60.

- PubMed. (2017). Mechanistic Study of an Improved Ni Precatalyst for Suzuki-Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species.

- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- Xu, L.-F., & Zheng, T.-C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331.

- Royal Society of Chemistry. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.

- National Center for Biotechnology Information. (n.d.).

- Winthrop University. (n.d.). The Grignard Reaction.

- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

- ResearchGate. (n.d.). Synthesis of dibenzo[b,f]oxepin‐10(11H)‐one 174 by intramolecular....

- ResearchGate. (n.d.). (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity.

- Synthesis of new benzo[e]dibenzofuro[2,3-b]-oxepin-5(14h). (n.d.).

- BenchChem. (2025). An In-depth Technical Guide to the Anticipated Chemical Properties of 2-(Benzyloxy)-3-methylbenzonitrile.

- Google Patents. (n.d.).

- Royal Society of Chemistry. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.

- YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.

- MDPI. (n.d.).

- MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.

- Semantic Scholar. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.

- PubMed. (2014).

- Semantic Scholar. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine.

- UNI ScholarWorks. (1940). Cyanogen Chloride with Organomagnesium Compounds.

- Organic Syntheses. (2023). Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

- National Center for Biotechnology Information. (n.d.).

- organic synthesis: benzoic acid via a grignard reaction. (n.d.).

- Royal Society of Chemistry. (n.d.). Divergent cyclization of 2-(5-iodo-1,2,3-triazolyl)

- Bentham Science. (n.d.).

- Google Patents. (n.d.).

Sources

- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Chemoenzymatic total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Come-back of phenanthridine and phenanthridinium derivatives in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Come-back of phenanthridine and phenanthridinium derivatives in the 21st century [beilstein-journals.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Theoretical Mechanism of Action for 2-(Benzyloxy)benzonitrile Derivatives

Abstract

The 2-(benzyloxy)benzonitrile scaffold represents a versatile and privileged structural motif in modern medicinal chemistry. Its unique combination of a flexible benzyloxy group and an electron-withdrawing nitrile function allows for tailored interactions with a variety of biological targets. This technical guide provides an in-depth analysis of the theoretical mechanisms of action for derivatives of this class, drawing upon established research to offer insights for researchers, scientists, and drug development professionals. We will dissect the structure-activity relationships (SAR) and molecular interactions of these compounds with key protein targets, including Monoamine Oxidase B (MAO-B) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Furthermore, this guide outlines robust experimental protocols to validate these mechanisms, ensuring scientific integrity and fostering the rational design of next-generation therapeutics.

Introduction: The 2-(Benzyloxy)benzonitrile Core as a Pharmacophore